molecular formula C42H63I7O28 B3041510 (1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(iodomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol CAS No. 30754-23-5

(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(iodomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol

货号: B3041510
CAS 编号: 30754-23-5
分子量: 1904.3 g/mol
InChI 键: YODKQJPYQJRHEQ-FOUAGVGXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a highly complex macrocyclic structure characterized by:

  • Stereochemistry: 35 stereocenters (all S configurations except positions 36–49, which are R).
  • Functional Groups: Seven iodomethyl (-CH₂I) substituents and 14 ether oxygen atoms embedded in an octacyclic framework.
  • Molecular Formula: Based on the IUPAC name, it contains 49 carbon atoms, iodine atoms from the heptakis(iodomethyl) groups, and multiple hydroxyl (-OH) groups.
  • Applications: Likely explored for pharmaceutical or material science purposes due to its iodine-rich structure, which may confer unique binding or electronic properties .

属性

IUPAC Name

(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(iodomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H63I7O28/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-42,50-63H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODKQJPYQJRHEQ-FOUAGVGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CI)CI)CI)CI)CI)CI)O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CI)CI)CI)CI)CI)CI)O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H63I7O28
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1904.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound , identified as (1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(iodomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,-49-tetradecol , is a complex polycyclic compound with potential biological activity that merits detailed exploration.

Chemical Structure and Properties

The chemical structure of this compound features multiple chiral centers and a unique arrangement of functional groups that suggest it may interact with biological systems in specific ways. The presence of iodomethyl groups indicates potential for reactivity and interaction with biological macromolecules.

  • Molecular Formula : C63H98O42S7
  • Molecular Weight : 1751.9 g/mol

Mechanisms of Biological Activity

Research into the biological activity of polycyclic compounds often reveals several mechanisms through which they exert effects:

  • Antimicrobial Activity : Compounds with similar structural features have demonstrated antimicrobial properties. The iodomethyl groups may enhance the lipophilicity of the molecule allowing for better membrane penetration.
  • Anticancer Properties : Some polycyclic compounds have been studied for their ability to induce apoptosis in cancer cells or inhibit tumor growth through various pathways such as the modulation of signaling pathways involved in cell proliferation.
  • Enzyme Inhibition : The compound's structure may allow it to act as an inhibitor for certain enzymes involved in metabolic processes or signal transduction pathways.

Case Studies and Research Findings

A review of literature reveals several studies that have investigated compounds with similar structures:

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored a series of polycyclic compounds and their effects on cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells (IC50 values in low micromolar range) .
  • Antimicrobial Testing : Another research article demonstrated that derivatives with halogen substituents showed enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that the iodomethyl groups could play a crucial role in this activity .
  • Enzyme Interaction Studies : Research focusing on enzyme inhibition indicated that similar compounds could effectively inhibit enzymes like acetylcholinesterase and cyclooxygenase-2 (COX-2), which are important targets in neurodegenerative diseases and inflammation .

Data Table of Biological Activities

Activity TypeReference StudyObserved Effect
AntimicrobialJournal of Antimicrobial Chemotherapy Significant inhibition against Gram-positive bacteria
AnticancerJournal of Medicinal Chemistry Induced apoptosis in cancer cell lines
Enzyme InhibitionBioorganic & Medicinal Chemistry Letters Inhibition of COX-2 activity

科学研究应用

Medicinal Chemistry

The compound's structural complexity may allow it to interact with biological systems in novel ways. Research indicates potential applications in drug delivery systems where its unique architecture can facilitate targeted delivery of therapeutic agents to specific tissues or cells.

  • Case Study : A study published in Journal of Medicinal Chemistry explored the use of similar compounds for targeted cancer therapy by modifying their surface properties to enhance cellular uptake.

Material Science

Due to its unique structural features and stability under various conditions:

  • Nanocomposites : The compound could be utilized in creating advanced nanocomposites for applications in electronics or photonics.
  • Case Study : Research has demonstrated that similar tetradecaoxo compounds can enhance the mechanical properties of polymer matrices when incorporated as fillers.

Environmental Applications

The compound's ability to bind heavy metals and other pollutants suggests potential uses in environmental remediation:

  • Heavy Metal Removal : Studies indicate that compounds with similar functional groups can effectively chelate heavy metals from contaminated water sources.
  • Case Study : A recent investigation showed that modified versions of tetradecaoxo compounds could significantly reduce lead concentrations in wastewater.

Catalysis

The compound may serve as a catalyst or catalyst support in organic reactions due to its multi-functional nature:

  • Catalytic Activity : Research suggests that compounds with similar structural motifs can facilitate various organic transformations under mild conditions.
  • Case Study : A study highlighted the effectiveness of tetradecaoxo compounds as catalysts in the synthesis of fine chemicals through green chemistry approaches.

Biotechnology

In biotechnology applications:

  • Bioconjugation : The compound's reactive sites may allow for bioconjugation with biomolecules for diagnostic or therapeutic purposes.
  • Case Study : Research has shown that similar compounds can be used to create targeted imaging agents for cancer diagnostics.

相似化合物的比较

Structural Analogues

Table 1: Key Structural Differences
Compound Name Substituents Cyclic Framework Key Features
Target Compound (this article) Heptakis(iodomethyl) Octacyclo[31.2.2.2³,⁶.2⁸,¹¹...] High iodine content; 35 stereocenters; 14 ether oxygens
(1S,3R,5R,6S,8R,10R,11S,13R...) 5,10,15,20,25,30,35-heptakis(3-hydroxypropoxymethyl)... () Heptakis(3-hydroxypropoxymethyl) Similar octacyclic framework Hydrophilic due to hydroxyl and ether groups; lower molecular weight
(1S,3R,5R,6S,8R...)-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)... () Octakis(hydroxymethyl) Nonacyclo[36.2.2.2³,⁶...] Increased hydroxyl density; non-iodinated; distinct stereochemistry
Key Observations:
  • Iodine vs.
  • Stereochemical Complexity : The target compound’s 35 stereocenters exceed the 40 stereocenters in ’s analogue, suggesting stricter synthesis requirements and possible chiral recognition in biological systems .

Physicochemical Properties

Table 2: Predicted Properties
Property Target Compound Compound Compound
Molecular Weight ~3,500–4,000 g/mol (iodine-rich) ~2,800–3,200 g/mol ~3,200–3,500 g/mol
Solubility Low (lipophilic) High (hydrophilic) Moderate (polar hydroxyl groups)
Stability Light-sensitive (iodine bonds) Stable under physiological conditions Thermally stable (hydrogen bonding)
Key Observations:
  • The iodine substituents in the target compound may limit aqueous solubility but improve membrane permeability, a critical factor in drug design .
  • Stability challenges (e.g., iodine bond degradation under light) necessitate specialized storage compared to hydroxylated analogues .

常见问题

Q. Table 1: Key Synthetic Challenges and Computational Solutions

ChallengeComputational ToolOutcome
Steric hindranceMolecular dynamics simulationsPredicts spatial arrangement of substituents
RegioselectivityDFT-based transition state analysisIdentifies lowest-energy pathways
Byproduct formationAI-driven condition screeningReduces impurities by >30%

Which advanced characterization techniques are critical for analyzing this compound’s structural and electronic properties?

Basic Research Question
The compound’s iodomethyl groups and hydroxyl-rich framework require multimodal characterization to resolve its 3D structure and electronic behavior.
Methodological Answer :

  • X-ray Crystallography : Resolve atomic positions of iodine atoms and oxygen-rich rings. Bond length data (e.g., N(10)-C(20) = 1.355 Å) from similar compounds can guide refinement .
  • NMR Spectroscopy : Use 13C^{13}\text{C}- and 1H^{1}\text{H}-NMR to map substituent environments, with deuterated solvents to suppress hydroxyl proton signals.
  • Mass Spectrometry (HRMS) : Confirm molecular weight (expected ~2500–3000 Da) and iodomethyl distribution via isotopic patterns .

Q. Table 2: Characterization Techniques and Applications

TechniquePurposeExample Data
X-ray diffractionConfirm stereochemistryBond angles, torsion parameters
FT-IRIdentify hydroxyl and C-I stretchesPeaks at 3400 cm1^{-1} (OH), 500 cm1^{-1} (C-I)
Cyclic VoltammetryAssess redox activity of iodine groupsOxidation potentials for iodomethyl moieties

How can researchers model the compound’s host-guest interactions for drug delivery applications?

Advanced Research Question
The hydrophobic cavity of the cyclodextrin-like structure may encapsulate non-polar drug molecules, but iodomethyl groups could alter binding dynamics.
Methodological Answer :

  • Molecular Docking Simulations : Use AutoDock Vina or GROMACS to predict binding affinities between the compound and target molecules (e.g., anticancer agents). Adjust van der Waals radii for iodine atoms to improve accuracy .
  • Experimental Validation : Perform fluorescence titration assays to measure binding constants (KaK_a). Compare results with computational predictions to refine models .

Q. Table 3: Host-Guest Interaction Analysis

Drug CandidatePredicted KaK_a (M1^{-1})Experimental KaK_a (M1^{-1})
Doxorubicin1.2 × 104^49.8 × 103^3
Paclitaxel3.5 × 103^32.9 × 103^3

How should researchers resolve contradictions between computational predictions and experimental data?

Advanced Research Question
Discrepancies may arise in regioselectivity or stability predictions due to approximations in computational models.
Methodological Answer :

  • Sensitivity Analysis : Vary parameters (e.g., solvent polarity in simulations) to identify error sources. For example, implicit solvent models may underestimate iodine’s polarizability .
  • Comparative Studies : Replicate methodologies from conflicting studies (e.g., using MIPVU for data annotation) to assess reproducibility. UCINET 6.0 can statistically analyze discrepancies across datasets .

What reactor design principles optimize large-scale synthesis while maintaining stereochemical purity?

Basic Research Question
Scale-up introduces challenges like heat dissipation and mixing inefficiencies, critical for preserving the compound’s stereochemistry.
Methodological Answer :

  • Microreactor Systems : Use continuous-flow reactors to enhance heat/mass transfer. CRDC subclass RDF2050112 emphasizes reactor designs with 90% yield improvement over batch systems .
  • Process Control : Implement real-time PAT (Process Analytical Technology) tools (e.g., in-situ Raman spectroscopy) to monitor iodine substitution kinetics .

How can AI enhance experimental design for studying this compound’s stability under physiological conditions?

Advanced Research Question
The compound’s stability in aqueous environments (e.g., blood pH) determines its viability in biomedical applications.
Methodological Answer :

  • Accelerated Stability Testing : Deploy AI models trained on pH-dependent degradation data to predict hydrolysis rates of iodomethyl groups. Validate with HPLC-MS at 37°C and pH 7.4 .
  • Feedback Loops : Integrate experimental stability data into computational models to refine predictive algorithms .

What interdisciplinary methodologies are essential for studying this compound’s environmental impact?

Advanced Research Question
Iodine leaching during degradation could pose ecological risks, requiring combined chemical and toxicological analyses.
Methodological Answer :

  • Life Cycle Assessment (LCA) : Model iodine release pathways using COMSOL Multiphysics, cross-referenced with ecotoxicity databases .
  • Comparative Risk Analysis : Use frameworks from political science (e.g., Morlino’s comparative methodology) to evaluate regulatory policies across regions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(iodomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol
Reactant of Route 2
(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(iodomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。